molecular formula C26H28N4O3 B2695441 N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326901-43-2

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2695441
CAS No.: 1326901-43-2
M. Wt: 444.535
InChI Key: XWTNNOLJAXZKTB-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-isopropylphenyl group at position 2 and a 4-oxo group at position 2. The propanamide side chain is functionalized with a 4-methoxyphenylmethyl group.

Key structural features include:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic system with fused pyrazole and pyrazine rings.
  • 4-Isopropylphenyl substituent: A lipophilic aromatic group that may enhance membrane permeability.
  • 4-Methoxyphenylmethylpropanamide side chain: Introduces hydrogen-bonding capabilities via the amide and methoxy groups.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-18(2)20-6-8-21(9-7-20)23-16-24-26(32)29(14-15-30(24)28-23)13-12-25(31)27-17-19-4-10-22(33-3)11-5-19/h4-11,14-15,18,23-24,28H,12-13,16-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBPYAWSPCLDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors play a pivotal role in drug efficacy and stability. Temperature, pH, and other external conditions impact its behavior. Researchers should assess how these factors affect the compound’s action.

References:

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N4O3, indicating a structure that includes a pyrazolo[1,5-a]pyrazine core. This core is known for its diverse biological activities, making the compound a subject of interest in pharmacological research. The presence of functional groups such as methoxy and propan-2-yl phenyl enhances its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate moderate to high antimicrobial properties against various bacteria and fungi. The pyrazolo[1,5-a]pyrazine scaffold has been linked to antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies indicate potential anticancer effects, possibly through the inhibition of specific signaling pathways associated with tumor growth. The compound's ability to interact with key enzymes in cancer metabolism may contribute to its therapeutic efficacy .
  • Thrombin Inhibition : The compound has been studied for its potential as a thrombin inhibitor, which could be beneficial in treating thrombotic diseases. Interaction studies with thrombin have shown that similar compounds can transiently inhibit catalytic activity by forming acyl-enzyme complexes .

Comparative Analysis

To better understand the biological activity of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin}, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Compound APyrazole coreAntimicrobial
Compound BQuinazoline scaffoldAnticancer
Compound CThrombin inhibitorAntithrombotic

This table illustrates how the unique structural elements of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin} may confer distinct biological activities not found in simpler analogs.

Case Studies

Several case studies have highlighted the biological effects of compounds similar to N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin}:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives against clinical isolates. Results showed significant inhibition zones against Pseudomonas aeruginosa and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents .
  • Thrombin Inhibition Research : Research focused on the synthesis of pyrazolo-based thrombin inhibitors demonstrated that modifications in the side chains significantly affected inhibitory potency. Compounds with similar structural motifs exhibited enhanced binding affinity to thrombin .

Scientific Research Applications

Medicinal Applications

  • Anticancer Properties :
    • Recent studies have highlighted the potential of pyrazole derivatives, including those similar to N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide, as effective anticancer agents. These compounds have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. For instance, derivatives have demonstrated significant cytotoxicity with IC50 values indicating potent growth inhibition .
  • Anti-inflammatory Effects :
    • Compounds within the pyrazolo family are also recognized for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Activity :
    • There is growing interest in the antimicrobial potential of pyrazole derivatives. Research indicates that compounds with similar structures can exhibit broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for developing new antibiotics .

Synthesis and Development

The synthesis of this compound can be achieved through various chemical methods. The choice of synthesis route often depends on the desired yield and purity requirements for pharmaceutical applications. Techniques involving dehydrating agents like phosphorus oxychloride or thionyl chloride are commonly employed to facilitate the formation of this compound .

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Interaction studies are crucial for understanding how this compound interacts with various biological targets, optimizing its efficacy and safety profile before advancing to clinical trials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity (Inferred) Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-Isopropylphenyl, 4-oxo, 4-methoxyphenylmethylpropanamide ~450 (estimated) Kinase inhibition (hypothetical)
3-{1-tert-Butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide Pyrazolo[3,4-d]pyrimidine tert-Butyl, trifluoromethylphenylpropanamide 432.4 Kinase inhibition (e.g., JAK/STAT)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine-chromenone Fluorophenyl, fluorochromenone, isopropylbenzamide 589.1 Antiproliferative activity
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine Phenyl, propyl, 4-methylphenylcarboxamide ~400 (estimated) Antimicrobial (hypothetical)
Key Observations:

Core Heterocycle : The target compound’s pyrazolo[1,5-a]pyrazine core is distinct from pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-c]pyridine derivatives, altering electronic properties and binding interactions .

Substituent Effects :

  • The 4-methoxyphenyl group may enhance solubility compared to lipophilic tert-butyl or trifluoromethyl groups .
  • The 4-isopropylphenyl group provides steric bulk similar to propyl or fluorophenyl substituents in analogs .

Physicochemical and Spectroscopic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • NMR Profiles : Pyrazolo-pyrazine/pyrimidine derivatives show characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ 9–10 ppm) .
  • Mass Spectrometry : Molecular ion peaks (M+1) align with calculated masses (e.g., 589.1 for ).
  • Solubility : Methoxy and amide groups likely improve aqueous solubility compared to halogenated analogs .

Q & A

Basic: What are the established synthetic routes for this compound, and how are substituent positions confirmed during synthesis?

Answer:
The compound is synthesized via cyclization reactions involving pyrazolo-pyrimidinone intermediates. A common approach involves reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides or 2-chloro-N-(aryl)acetamides under reflux conditions . Substituent positions are confirmed using IR spectroscopy (to track carbonyl groups and aromatic C-H stretches) and NMR spectroscopy (to resolve methoxy, isopropyl, and pyrazolo-pyrazine protons). For example, the 4-methoxyphenyl group is identified via a singlet at δ 3.8–4.0 ppm in 1^1H-NMR, while the isopropyl group shows characteristic splitting patterns .

Advanced: How can the cyclization step be optimized to improve yield, particularly when scaling reactions from milligram to gram-scale?

Answer:
Optimization requires a Design of Experiments (DoE) approach, focusing on:

  • Reagent stoichiometry : Excess α-chloroacetamide (1.2–1.5 equivalents) ensures complete reaction of the pyrazolo-pyrimidinone precursor .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while adding catalytic iodine (0.1 equiv) accelerates cyclization .
  • Temperature control : Maintain 120–130°C to minimize side reactions (e.g., decomposition of the 4-oxo group) .
    For scalability, flow chemistry techniques (e.g., continuous tubular reactors) improve heat transfer and reduce batch variability. Monitoring via HPLC at 254 nm ensures reaction completion .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • IR spectroscopy : Confirms the presence of carbonyl groups (C=O stretch at 1680–1720 cm1^{-1}) and aromatic C-H bends (690–900 cm1^{-1}) .
  • NMR spectroscopy : 1^1H and 13^13C-NMR resolve the pyrazolo-pyrazine core (e.g., downfield shifts for N-adjacent carbons at δ 150–160 ppm) and the 4-methoxyphenyl substituent .
  • X-ray crystallography : Single-crystal analysis validates the pyrazolo[1,5-a]pyrazine scaffold geometry and substituent orientations. For example, the dihedral angle between the pyrazine and 4-isopropylphenyl groups typically ranges 45–55° .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for the compound’s structure?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the isopropyl group) or crystal packing forces altering bond lengths. To address this:

Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of isopropyl methyl signals above 80°C) .

Compare DFT-optimized geometries (using B3LYP/6-31G*) with crystallographic data. Adjust for solvent effects (e.g., PCM models for DMSO) .

Use synchrotron XRD for high-resolution crystallography to detect weak intermolecular interactions (e.g., C-H···O bonds) that distort bond angles .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry contexts?

Answer:

  • Core modifications : Replace the 4-oxo group with a thione (C=S) to evaluate electron-withdrawing effects on receptor binding .
  • Substituent variation : Synthesize analogs with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-dimethylaminophenyl) groups on the pyrazolo-pyrazine core to assess steric/electronic impacts .
  • Biological assays : Pair molecular docking (using AutoDock Vina) with in vitro kinase inhibition assays to correlate substituent changes with activity. For example, the isopropyl group may enhance hydrophobic interactions in ATP-binding pockets .

Basic: How is purity assessed, and what are common impurities observed during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted starting materials (retention time ~3.5 min) and dechlorinated byproducts .
  • Mass spectrometry : High-resolution ESI-MS identifies impurities like the des-methyl analog (Δm/z = -15.02) or oxidation products (e.g., sulfoxide derivatives) .
    Common impurities include:
  • Incomplete cyclization products : Identified via a diagnostic 1^1H-NMR peak at δ 5.2 ppm (unreacted pyrimidinone CH2_2) .
  • Hydrolysis byproducts : 4-Methoxybenzoic acid (δ 12.1 ppm in 1^1H-NMR) from ester cleavage under acidic conditions .

Advanced: What experimental approaches mitigate reproducibility issues in multi-step syntheses of this compound?

Answer:

  • Intermediate characterization : Isolate and validate each precursor (e.g., pyrazolo-pyrimidinone intermediate via melting point and TLC) before proceeding .
  • In-line monitoring : Use ReactIR to track reaction progress in real-time, particularly during cyclization (disappearance of the 1720 cm1^{-1} carbonyl peak) .
  • Standardized protocols : Pre-dry solvents (molecular sieves for DMF) and control humidity (<10% RH) to prevent hydrolysis of the 4-oxo group .

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